Magnesium, bromooctyl-

Overview

Description

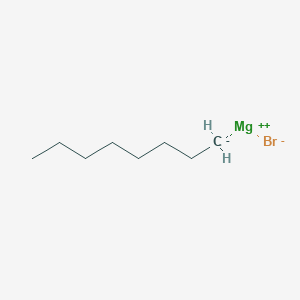

Magnesium, bromooctyl- (CAS 17049-49-9), systematically named n-octylmagnesium bromide, is a Grignard reagent with the molecular formula C₈H₁₇BrMg and a molecular weight of 217.43 g/mol . It is typically supplied as a 2.0 M solution in diethyl ether or tetrahydrofuran (THF) for ease of handling in organic synthesis . This compound is highly reactive, serving as a nucleophile in alkylation, addition, and coupling reactions. Its applications span pharmaceuticals, agrochemicals, and advanced material synthesis.

Key properties include:

- Density: 0.961 g/mL at 25°C

- Boiling Point: 34.6°C (for THF solvent)

- Flash Point: −31°F (−35°C), indicating high flammability .

Mechanism of Action

n-Octylmagnesium Bromide, also known as Magnesium, bromooctyl- or octylmagnesium bromide, is a type of Grignard reagent . It is widely used in organic synthesis . Here is an overview of its mechanism of action:

Mode of Action

n-Octylmagnesium Bromide, like other Grignard reagents, is a strong nucleophile and base . It interacts with its targets by attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the creation of alcohols, ketones, or other organic compounds.

Action Environment

The action of n-Octylmagnesium Bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be handled under anhydrous conditions . The reaction is typically carried out in an inert solvent like diethyl ether . Temperature, concentration, and the presence of other reagents can also significantly influence the reaction’s outcome.

Biological Activity

Magnesium, bromooctyl- is a compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological processes, and relevant case studies.

Overview of Magnesium's Biological Role

Magnesium (Mg) is an essential mineral involved in numerous biological functions. It serves as a cofactor for over 600 enzymes, playing critical roles in metabolic processes such as energy production, protein synthesis, and DNA/RNA stability. The significance of magnesium extends to its involvement in cellular signaling pathways and the maintenance of ion balance across cell membranes .

Key Functions of Magnesium:

- Cofactor for Enzymes : Essential for enzymes involved in ATP synthesis, glycolysis, and oxidative phosphorylation.

- Cellular Processes : Regulates cell cycle progression, differentiation, and apoptosis.

- Neuromuscular Function : Influences muscle contraction and nerve transmission.

- Immune Regulation : Plays a role in modulating immune responses and inflammation .

The biological activity of magnesium compounds, including magnesium, bromooctyl-, can be attributed to several mechanisms:

- Antioxidant Activity : Magnesium has been shown to scavenge free radicals and enhance mitochondrial antioxidant defenses. This property is crucial for protecting cells from oxidative stress .

- Regulation of Ion Channels : Magnesium regulates calcium channels, impacting cellular excitability and neurotransmitter release. This action is significant in neuromuscular function and cardiac health .

- Influence on Gene Expression : Magnesium facilitates the binding of transcription factors to DNA, thereby influencing gene expression related to growth and metabolism .

Table 1: Summary of Biological Activities Associated with Magnesium Compounds

Case Study 1: Magnesium Supplementation and Dysmenorrhea

In a randomized controlled trial involving female college students with moderate to severe dysmenorrhea, participants were administered either 150 mg or 300 mg of magnesium stearate daily. Results showed significant reductions in menstrual symptoms such as cramps and headaches with both doses, but the higher dose was notably more effective . This study highlights magnesium's potential as a therapeutic agent for pain management.

Case Study 2: Magnesium Levels and Chronic Disease Risk

A recent study from Australia linked low serum magnesium levels with increased DNA damage and susceptibility to chronic diseases such as cancer and neurodegenerative disorders. The study emphasized the importance of maintaining adequate magnesium levels for genetic protection and overall health . This finding suggests that magnesium supplementation could be vital in preventing disease progression related to low magnesium status.

Scientific Research Applications

Organic Synthesis

Magnesium bromooctyl- is widely used in organic chemistry for synthesizing complex molecules. Its ability to react with carbonyl compounds allows for the formation of alcohols and other functional groups.

Key Reactions:

- Nucleophilic Addition: Reacts with carbonyl compounds to yield alcohols.

- Coupling Reactions: Utilized in the formation of carbon-carbon bonds.

Biodegradable Magnesium Alloys

Recent studies have highlighted the potential of magnesium-based alloys, including those incorporating magnesium bromooctyl-, for biomedical applications. These materials are being explored for use in biodegradable implants due to their favorable mechanical properties and biocompatibility.

Case Study:

- Research indicates that magnesium alloys can enhance osteogenic differentiation and promote tissue regeneration, making them suitable for orthopedic applications .

| Property | Magnesium Alloys |

|---|---|

| Biodegradability | Yes |

| Mechanical Strength | High |

| Biocompatibility | Good |

| Applications | Orthopedic implants |

Agricultural Applications

In agriculture, magnesium plays a vital role in plant health. Studies have shown that magnesium application can improve nutrient uptake and enhance photosynthetic efficiency under stress conditions.

Case Study:

- A study on tobacco plants demonstrated that magnesium application significantly improved morphology and nutrient uptake under cold stress conditions .

| Plant Trait | Effect of Magnesium Application |

|---|---|

| Morphology | Improved |

| Nutrient Uptake | Enhanced |

| Photosynthetic Traits | Increased |

Health Benefits of Magnesium

Magnesium is essential for numerous physiological functions in humans. It acts as a cofactor for over 300 enzymatic reactions, influencing muscle function, neuromuscular conduction, and energy production.

Health Implications:

- Magnesium deficiency has been linked to various health issues, including cardiovascular diseases and osteoporosis .

| Health Function | Role of Magnesium |

|---|---|

| Enzyme Cofactor | Yes |

| Muscle Contraction | Regulates |

| Bone Development | Essential |

Future Directions and Research Needs

The ongoing research into magnesium-based materials suggests a promising future for their applications across multiple fields. However, challenges such as controlling degradation rates and enhancing mechanical properties remain critical areas for further investigation.

Research Priorities:

- Optimization of alloy compositions.

- Development of advanced manufacturing techniques.

- Exploration of new applications in drug delivery systems.

Chemical Reactions Analysis

Water and Alcohols

Bromooctyl magnesium would react violently with water or alcohols, releasing octane and forming magnesium hydroxide or alkoxide:

This aligns with magnesium’s general reactivity in aqueous environments, where even steam induces rapid oxidation .

Acids

Reaction with acids like HCl would yield octane and magnesium salts:

Magnesium’s dissolution in acids to form Mg²⁺ ions is well-documented .

Carbon Dioxide

Grignard reagents typically react with CO₂ to form carboxylic acids. For bromooctyl magnesium:

This mirrors magnesium’s interaction with carbonates .

Oxygen and Halogens

Exposure to oxygen or halogens (e.g., Cl₂) would likely oxidize the magnesium center:

Magnesium’s passivation by oxygen is noted in its atmospheric reactivity .

Catalytic and Enzymatic Interactions

Magnesium ions (Mg²⁺) are critical cofactors in enzymatic reactions, particularly those involving ATP and nucleic acids . While bromooctyl magnesium is not explicitly studied here, its dissociation into Mg²⁺ in biological systems could theoretically influence enzyme activity, though alkyl chain hydrophobicity may limit solubility.

Research Gaps and Recommendations

-

Experimental data on bromooctyl magnesium’s kinetics, thermodynamics, and catalytic applications are absent in the reviewed literature.

-

Further studies should focus on its synthesis optimization, stability in nonpolar solvents, and applications in organic synthesis (e.g., cross-coupling reactions).

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing magnesium bromooctyl compounds?

Synthesis of magnesium bromooctyl derivatives typically involves Grignard reagent formation or direct alkylation under inert atmospheres. Key steps include:

- Synthesis : Reaction of bromooctane with magnesium metal in anhydrous tetrahydrofuran (THF) at controlled temperatures (40–60°C) to prevent side reactions .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm alkyl-magnesium bond formation, complemented by Fourier-transform infrared (FTIR) spectroscopy for functional group analysis. Gravimetric analysis can quantify yield by measuring residual magnesium after reaction .

Table 1: Common Synthesis Parameters and Characterization Techniques

| Parameter/Condition | Typical Range/Technique | Reference |

|---|---|---|

| Reaction Temperature | 40–60°C (THF solvent) | |

| Atmosphere | Argon/N₂ inert gas | |

| Characterization Methods | NMR, FTIR, Gravimetric Analysis |

Q. How can researchers validate the purity and stability of magnesium bromooctyl compounds during storage?

- Purity Assessment : Employ gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts. For non-volatile impurities, use high-performance liquid chromatography (HPLC) with UV detection .

- Stability Testing : Store samples under argon in Schlenk flasks at –20°C. Monitor decomposition via periodic NMR analysis over 30 days to track bond dissociation or oxidation .

Advanced Research Questions

Q. What advanced computational methods can predict the reactivity of magnesium bromooctyl compounds in catalytic systems?

- Density Functional Theory (DFT) : Model Mg–C bond dissociation energies and electron transfer pathways to predict catalytic activity in cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. ether) on reaction kinetics. Pair simulations with experimental kinetic data to refine models .

Q. How should researchers address contradictions in spectroscopic data for magnesium bromooctyl intermediates?

- Multi-Technique Validation : Cross-reference NMR shifts with X-ray crystallography (if crystalline) or Raman spectroscopy to resolve ambiguities in alkyl-magnesium bonding .

- Error Analysis : Quantify signal-to-noise ratios in FTIR spectra and adjust sampling protocols (e.g., increased scan counts) to improve data reliability .

Table 2: Resolving Spectral Discrepancies

| Discrepancy Type | Resolution Strategy | Reference |

|---|---|---|

| NMR Peak Splitting | Variable-temperature NMR | |

| FTIR Band Overlap | Deconvolution Software (e.g., PeakFit) |

Q. What methodologies are suitable for studying the environmental impact of magnesium bromooctyl waste in lab settings?

- Waste Neutralization : Treat residual compounds with ethanol to hydrolyze Grignard intermediates, followed by precipitation with aqueous NaOH (pH >10) .

- Lifecycle Assessment (LCA) : Track bromine recovery rates using ion chromatography to evaluate sustainability .

Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale magnesium bromooctyl synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and Mg surface area to identify optimal conditions. Use ANOVA to assess significance of factors .

- In Situ Monitoring : Employ ReactIR spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

Q. What interdisciplinary approaches integrate magnesium bromooctyl chemistry into materials science?

- Polymer Composites : Study co-polymerization with styrene or ethylene using radical initiators. Characterize thermal stability via differential scanning calorimetry (DSC) .

- Surface Functionalization : Graft magnesium bromooctyl onto silica nanoparticles and analyze adhesion properties using atomic force microscopy (AFM) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Attributes of Magnesium, bromooctyl- and Related Grignard Reagents

Reactivity and Stability

- Magnesium, bromooctyl- exhibits rapid reaction kinetics in THF due to the solvent’s ability to stabilize the Grignard intermediate. However, its linear alkyl chain limits steric hindrance, making it less selective compared to bulkier analogues like 3,4-dimethoxyphenylmagnesium bromide .

- 3,4-Dimethoxyphenylmagnesium bromide demonstrates lower pyrophoric tendencies owing to electron-rich methoxy groups, which enhance resonance stabilization of the Mg–C bond .

- Magnesium, bromo(1,4-dimethyl-2-naphthalenyl)- shows thermal stability up to 150°C in inert atmospheres, a trait advantageous for high-temperature catalytic processes .

Research Findings

- Magnesium, bromooctyl- is pivotal in synthesizing long-chain alkanols via carbonyl addition, achieving yields >85% under optimized conditions .

- Comparative studies highlight 3,4-dimethoxyphenylmagnesium bromide as superior for synthesizing methoxy-substituted biaryl compounds , with 92% selectivity in cross-coupling reactions .

- Magnesium, bromonaphthalenyl- has been utilized in asymmetric catalysis , producing chiral intermediates with 75–80% enantiomeric excess .

Preparation Methods

General Synthetic Protocol for Magnesium, Bromooctyl-

The foundational method for preparing magnesium, bromooctyl- follows the classical Grignard reaction, where bromooctane reacts with magnesium metal in an anhydrous ether solvent. The reaction proceeds via a single-electron transfer mechanism, where magnesium inserts into the carbon-bromine bond:

8\text{H}{17}\text{Br} + \text{Mg} \rightarrow \text{C}8\text{H}{17}\text{MgBr}

Solvent Systems and Reaction Conditions

-

Ether Solvents : Diethyl ether (Et₂O) and tetrahydrofuran (THF) are preferred due to their ability to stabilize the Grignard reagent through coordination with the magnesium center. THF offers higher boiling points (66°C vs. 34.6°C for Et₂O), enabling reactions at elevated temperatures .

-

Inert Atmosphere : Reactions are conducted under nitrogen or argon to prevent moisture ingress, which hydrolyzes the reagent to octane and Mg(OH)Br .

Magnesium Activation Techniques

-

Mechanical Activation : Magnesium turnings are often abraded or sonicated to remove surface oxides.

-

Chemical Activation : A trace of iodine or 1,2-dibromoethane initiates the reaction by cleaving the MgO layer, exposing fresh metal surfaces .

Industrial-Scale Production Methods

Industrial protocols emphasize scalability and reproducibility. A continuous flow reactor system is employed, featuring:

-

Bulk Magnesium Feed : Pre-activated magnesium granules (1–5 mm diameter) ensure consistent reactivity.

-

Temperature Control : Exothermic reactions are managed at 40–60°C using jacketed reactors .

Challenges in Large-Scale Synthesis

-

Solvent Recovery : Ethers are distilled and recycled to reduce costs.

-

Byproduct Management : Unreacted bromooctane is separated via fractional distillation and reused .

Purification Techniques to Eliminate MgO Impurities

Magnesium, bromooctyl- is prone to MgO contamination, which deactivates the reagent. The patent US3440006A outlines a method to produce MgO-free product :

Cycloaliphatic Ether Complexation

-

Complex Formation : A saturated solution of magnesium bromide in anhydrous ethanol is mixed with 1,4-dioxane, precipitating a biligand complex:

\text{MgBr}_2 \cdot n\text{C}_2\text{H}_5\text{OH} \cdot m\text{C}_4\text{H}_8\text{O}_2} -

Precipitation and Isolation : The complex is filtered and washed with cold ether.

-

Thermal Desolvation : Heating under vacuum (50–100 mmHg) at 200–300°C removes solvent molecules, yielding anhydrous MgBr₂ with <0.5% MgO .

Comparative Analysis of Purification Methods

| Parameter | Traditional Method (Et₂O) | Patent Method (Dioxane) |

|---|---|---|

| MgO Impurity | 2–5% | <0.5% |

| Solvent Recovery | 70–80% | 90–95% |

| Energy Input | Moderate | High |

| Yield | 85–90% | 92–95% |

Research Advancements in Synthesis

Solvent-Free Approaches

Recent studies explore mechanochemical synthesis, where bromooctane and magnesium are ball-milled without solvents. Preliminary results show 75% yield but require further optimization for scalability .

Catalytic Additives

-

Lithium Salts : LiCl (5 mol%) accelerates reaction rates by forming LiMgClBr intermediates, reducing induction periods by 40% .

Critical Data Tables

Table 1: Optimal Reaction Conditions for Laboratory-Scale Synthesis

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 40–50°C |

| Mg:Bromooctane Ratio | 1:1.1 |

| Reaction Time | 2–4 hours |

| Yield | 88–92% |

Table 2: Thermal Desolvation Parameters from US3440006A

| Step | Temperature (°C) | Pressure (mmHg) | Duration (min) |

|---|---|---|---|

| Complex Formation | 25 | Ambient | 30 |

| Precipitation | 0–5 | Ambient | 60 |

| Desolvation | 290–300 | 50–100 | 10–20 |

Properties

IUPAC Name |

magnesium;octane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOQQIVFCFWSIU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884954 | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17049-49-9 | |

| Record name | Magnesium, bromooctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017049499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.